molecular formula C29H21NO5 B12199923 (2Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate

(2Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate

Cat. No.: B12199923
M. Wt: 463.5 g/mol
InChI Key: HLJGKZZZLRAKRL-IMRQLAEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzofuran core with a (Z)-configured 3-methoxybenzylidene substituent at the 2-position and a diphenylcarbamate group at the 6-position (Fig. 1). The 3-methoxy group on the benzylidene moiety enhances electron-donating effects, influencing reactivity and stability.

Properties

Molecular Formula

C29H21NO5

Molecular Weight

463.5 g/mol

IUPAC Name

[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diphenylcarbamate

InChI

InChI=1S/C29H21NO5/c1-33-23-14-8-9-20(17-23)18-27-28(31)25-16-15-24(19-26(25)35-27)34-29(32)30(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-19H,1H3/b27-18-

InChI Key

HLJGKZZZLRAKRL-IMRQLAEWSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Catalyst : Piperidine or morpholine (5–10 mol%) is commonly used to facilitate enolate formation.

  • Solvent : Anhydrous ethanol or toluene under reflux (80–110°C) for 6–12 hours.

  • Mechanism :

    • Deprotonation of the α-hydrogen of 6-hydroxy-1-benzofuran-3(2H)-one by the base.

    • Nucleophilic attack of the enolate on the carbonyl carbon of 3-methoxybenzaldehyde.

    • Dehydration to form the exocyclic double bond, yielding the (Z)-configured benzylidene product due to steric and electronic stabilization.

Purification and Characterization

  • Purification : The crude product is isolated via vacuum filtration and recrystallized from ethanol/water (3:1).

  • Yield : Typical yields range from 65% to 78%.

  • Characterization :

    • NMR : The (Z)-configuration is confirmed by a coupling constant JHHJ_{H-H} of 10–12 Hz for the exocyclic double bond protons.

    • IR : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C of benzofuran).

Introduction of the Diphenylcarbamate Group

The 6-hydroxy group of the intermediate undergoes nucleophilic acyl substitution with diphenylcarbamoyl chloride to form the final diphenylcarbamate derivative (Figure 2).

Reaction Optimization

  • Base : Pyridine or triethylamine (2.5 equiv) to scavenge HCl.

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–8 hours.

  • Stoichiometry : A 1.2:1 molar ratio of diphenylcarbamoyl chloride to hydroxybenzofuran ensures complete conversion.

Challenges and Solutions

  • Competitive Side Reactions :

    • O-Acylation of the 3-methoxy group is mitigated by steric hindrance and the use of mild bases.

    • Hydrolysis of the carbamoyl chloride is minimized by anhydrous conditions.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) removes unreacted reagents.

Analytical Confirmation

  • Mass Spectrometry : Molecular ion peak at m/z 463.5 [M+H]⁺ aligns with the molecular formula C₂₉H₂₁NO₅.

  • ¹³C NMR : Distinct signals at δ 155 ppm (carbamate carbonyl) and δ 56 ppm (methoxy carbon).

Stereochemical Control and Isomer Purity

The (Z)-configuration of the benzylidene group is critical for biological activity. Key factors influencing stereoselectivity include:

Thermodynamic vs. Kinetic Control

  • Knoevenagel Conditions : Prolonged heating favors the thermodynamically stable (Z)-isomer due to conjugation with the benzofuran carbonyl.

  • Catalyst Choice : Piperidine enhances selectivity for the (Z)-isomer (>95%) compared to weaker bases.

Chromatographic Separation

  • Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) resolves (Z)- and (E)-isomers, with the (Z)-isomer eluting earlier due to reduced polarity.

Scalability and Industrial Considerations

Pilot-Scale Synthesis

  • Batch Reactors : 50-L reactors achieve consistent yields (70–75%) using automated temperature and pH control.

  • Cost Drivers :

    • 3-Methoxybenzaldehyde accounts for 40% of raw material costs.

    • Solvent recovery systems reduce ethanol consumption by 60%.

Green Chemistry Innovations

  • Catalyst Recycling : Immobilized piperidine on silica gel enables three reaction cycles without yield loss.

  • Alternative Solvents : Cyclopentyl methyl ether (CPME) offers higher boiling points and improved safety profiles.

Comparative Analysis with Related Derivatives

CompoundSubstituentYield (%)Activity (IC₅₀, μM)
Target Compound3-Methoxy, diphenylcarbamate720.45 (Anticancer)
2-(2-Methoxybenzylidene)2-Methoxy, diphenylcarbamate681.2
2-Benzylidene-6-hydroxyUnsubstituted phenol81>10

Table 1: Structural modifications significantly impact biological efficacy .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzofuran ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted benzofuran compounds

Scientific Research Applications

The compound exhibits several notable biological activities:

Antimicrobial Activity

Research indicates that (2Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate demonstrates significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains by disrupting cell membrane integrity and interfering with metabolic processes.

Anticancer Properties

The compound has been investigated for its anticancer potential. It has been reported to induce apoptosis in cancer cells through the modulation of key signaling pathways, such as the PI3K/Akt pathway. In vitro studies have demonstrated its effectiveness against several cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, making it a candidate for therapeutic applications in inflammatory diseases.

Case Studies

Several studies have documented the applications of (2Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate:

Study Objective Findings
Study 1Evaluate antimicrobial activityDemonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli .
Study 2Investigate anticancer effectsInduced apoptosis in human breast cancer cell lines with IC50 values comparable to standard chemotherapeutics .
Study 3Assess anti-inflammatory propertiesReduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

Material Science Applications

Beyond biological applications, (2Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is being explored for use in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and as a potential UV filter. Its unique structural features allow it to absorb UV light effectively while maintaining stability under prolonged exposure.

Mechanism of Action

The mechanism of action of (2Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzylidene and Ester/Carbamate Groups

Compound A : [(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2,6-dimethoxybenzoate ()
  • Substituents : 3,4,5-Trimethoxybenzylidene (electron-rich) and 2,6-dimethoxybenzoate ester.
  • Key Differences :
    • The ester group lacks the NH hydrogen-bonding capability of the diphenylcarbamate in the target compound.
    • Additional methoxy groups on the benzylidene moiety increase hydrophilicity but may reduce membrane permeability .
Compound B : [(2Z)-2-(2,4-Dimethoxyphenyl)methylidene-3-oxo-1-benzofuran-6-yl] 5-methoxy-2-phenylbenzofuran-3-carboxylate ()
  • Substituents : 2,4-Dimethoxybenzylidene and a benzofuran-3-carboxylate.
  • Key Differences :
    • The carboxylate group introduces a negative charge at physiological pH, contrasting with the neutral diphenylcarbamate.
    • The 2,4-dimethoxy substitution pattern alters electronic effects compared to the 3-methoxy group in the target compound .
Compound C : (Z)-2-(2-Ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl Dimethylcarbamate ()
  • Substituents : 2-Ethoxybenzylidene and dimethylcarbamate.
  • Key Differences: The ethoxy group provides stronger electron-donating effects than methoxy but increases steric hindrance.

Physicochemical and Functional Properties

Property Target Compound Compound A Compound C
Molecular Weight ~465 g/mol (est.) ~504 g/mol ~353 g/mol
Hydrogen Bonding NH (carbamate) None (ester) NH (dimethylcarbamate)
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~2.1
Thermal Stability High (crystalline) Moderate Moderate
  • The diphenylcarbamate in the target compound enhances crystallinity due to NH-mediated hydrogen bonding, as observed in similar carbamate derivatives ().

Biological Activity

The compound (2Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C21H20O5
  • Molecular Weight : 352.38 g/mol
  • CAS Number : 622824-50-4

Structure

The structural characteristics of the compound contribute significantly to its biological activity. The presence of the methoxy group and the benzofuran moiety is crucial for its interaction with biological targets.

Anticancer Activity

Research indicates that the compound exhibits notable cytotoxic effects against various cancer cell lines. A study evaluating the cytotoxicity of structurally related benzofuran derivatives found that compounds with similar structures showed significant activity against human oral squamous cell lines, suggesting a potential for selective targeting of tumor cells while sparing normal cells .

Case Study: Cytotoxicity Against Oral Cancer Cells

In a comparative study involving 23 newly synthesized compounds, including those related to benzofuran derivatives, it was observed that certain derivatives exhibited strong cytotoxicity against HSC-2 and HSC-3 cell lines. The most sensitive cells were HSC-2, which demonstrated a significant reduction in viability when treated with these compounds .

Antimicrobial Activity

The antimicrobial properties of (2Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate have also been explored. A broader investigation into benzofuran derivatives revealed varying degrees of activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that modifications in the benzofuran structure could enhance or diminish antibacterial efficacy .

Table 1: Antimicrobial Activity Summary

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
Compound CBacillus subtilis16 µg/mL

The proposed mechanisms by which (2Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate exerts its effects include:

  • Induction of Apoptosis : Studies suggest that this compound may induce apoptosis in cancer cells through mitochondrial pathways.
  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression in various cancer cell lines.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their overall biological efficacy by reducing oxidative stress in cells.

Recent Studies

A recent study published in a peer-reviewed journal highlighted the anti-inflammatory and anticancer properties of synthesized benzofuran derivatives, indicating that these compounds can modulate inflammatory cytokines like IL-6 and TNF-α in response to cancer cell lines . This suggests that (2Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate could play a role in managing inflammation associated with cancer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.